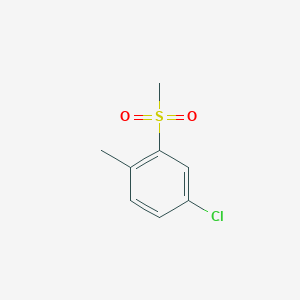
4-Chloro-1-methyl-2-methylsulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methyl-2-methylsulfonylbenzene is an organosulfur compound with the molecular formula C8H9ClO2S and a molecular weight of 204.68 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a dioxo-lambda~6~-sulfane moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 4-Chloro-1-methyl-2-methylsulfonylbenzene typically involves the reaction of 5-chloro-2-methylphenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfone group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-Chloro-1-methyl-2-methylsulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfides, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-methyl-2-methylsulfonylbenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfone groups into target molecules. It also serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methyl-2-methylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, resulting in various biological effects. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
4-Chloro-1-methyl-2-methylsulfonylbenzene can be compared with other similar compounds, such as:
(4-Chloro-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: This compound has a similar structure but with the chloro group in a different position on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.
(5-Bromo-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity. Bromine is larger and more polarizable than chlorine, which can influence the compound’s interactions with other molecules.
(5-Chloro-2-methylphenyl)(ethyl)dioxo-lambda~6~-sulfane: The replacement of the methyl group with an ethyl group can alter the compound’s steric and electronic properties, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H9ClO2S |
|---|---|
Peso molecular |
204.67 g/mol |
Nombre IUPAC |
4-chloro-1-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |
Clave InChI |
WECRCSHTOLLXKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



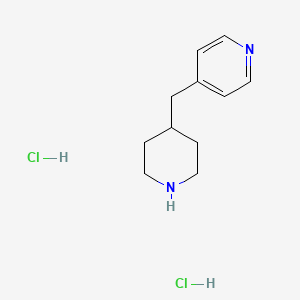


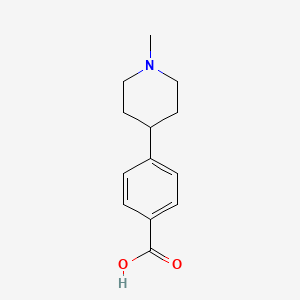

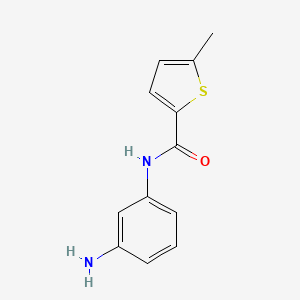
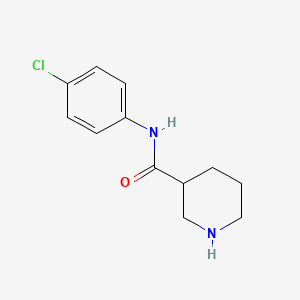
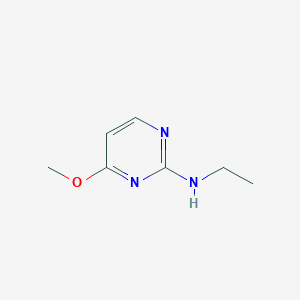
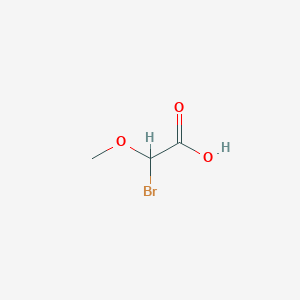
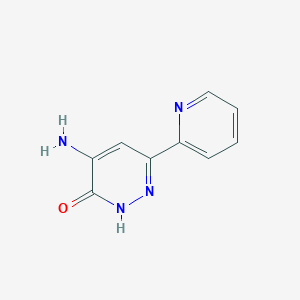
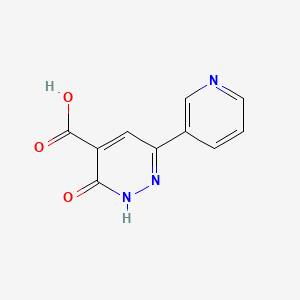

![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)
